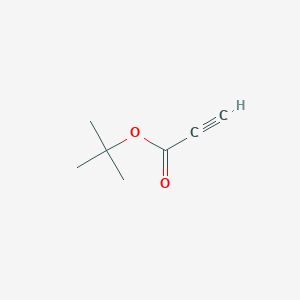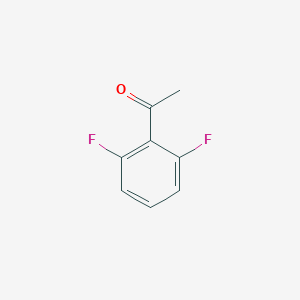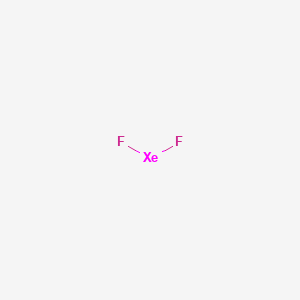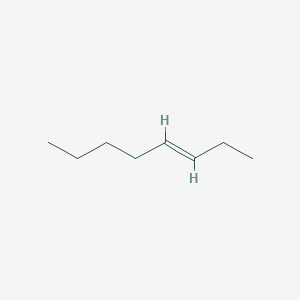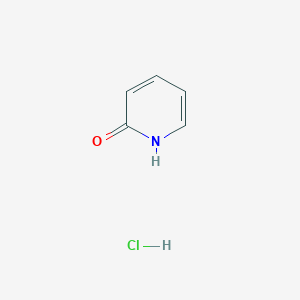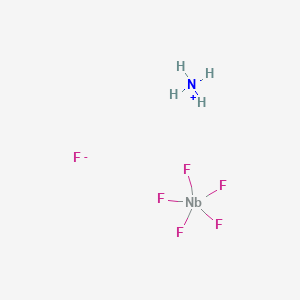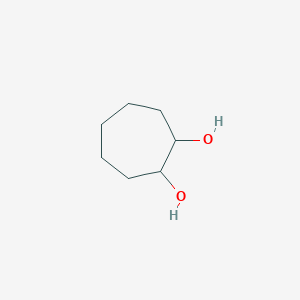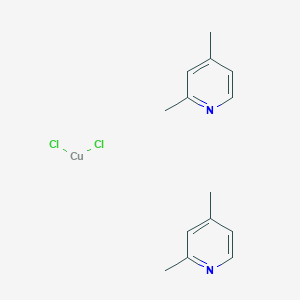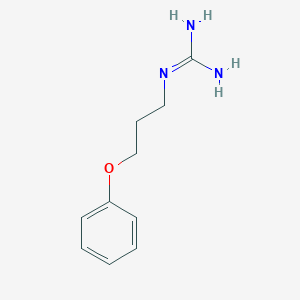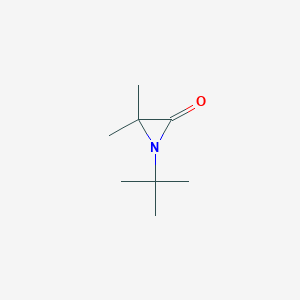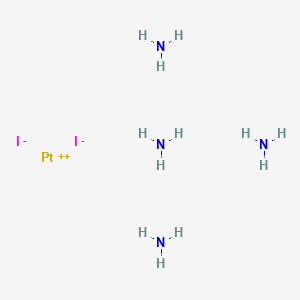
Tetraammineplatinum diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammineplatinum diiodide, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer for over 40 years. It is a platinum-containing compound that is highly reactive and can bind to DNA, leading to cell death.
Mecanismo De Acción
Cisplatin works by binding to DNA, causing cross-links between strands and preventing DNA replication and transcription. This leads to cell death and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Cisplatin can cause a range of side effects, including nausea, vomiting, kidney damage, and hearing loss. It can also affect the levels of various electrolytes in the body, leading to imbalances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cisplatin is a widely used chemotherapy drug and has been extensively studied for its anti-cancer properties. However, its effectiveness can be limited by the development of resistance in cancer cells. Additionally, Tetraammineplatinum diiodide can cause significant side effects, which can limit its use in some cases.
Direcciones Futuras
Research on Tetraammineplatinum diiodide is ongoing, with a focus on developing new formulations and combinations with other drugs to increase its effectiveness and reduce side effects. Other areas of research include the development of predictive biomarkers to identify patients who are most likely to respond to Tetraammineplatinum diiodide treatment and the investigation of new targets for anti-cancer therapy.
In conclusion, Tetraammineplatinum diiodide is a widely used chemotherapy drug that has been extensively studied for its anti-cancer properties. While it can be effective in treating various types of cancer, its use can be limited by the development of resistance and significant side effects. Ongoing research is focused on developing new formulations and combinations with other drugs to increase its effectiveness and reduce side effects, as well as identifying new targets for anti-cancer therapy.
Métodos De Síntesis
Cisplatin is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in water, followed by the addition of ammonium hydroxide and potassium iodide. The resulting precipitate is then filtered and purified to obtain Tetraammineplatinum diiodide.
Aplicaciones Científicas De Investigación
Cisplatin has been extensively studied for its anti-cancer properties and has been used to treat various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. Research has also been conducted on the use of Tetraammineplatinum diiodide in combination with other drugs to increase its effectiveness.
Propiedades
Número CAS |
14708-49-7 |
|---|---|
Nombre del producto |
Tetraammineplatinum diiodide |
Fórmula molecular |
H12I2N4Pt |
Peso molecular |
517.02 g/mol |
Nombre IUPAC |
azane;platinum(2+);diiodide |
InChI |
InChI=1S/2HI.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Clave InChI |
LNPGYMSMESDZFL-UHFFFAOYSA-L |
SMILES |
N.N.N.N.[I-].[I-].[Pt+2] |
SMILES canónico |
N.N.N.N.[I-].[I-].[Pt+2] |
Otros números CAS |
14708-49-7 |
Números CAS relacionados |
16455-68-8 (Parent) |
Sinónimos |
tetraammineplatinum diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



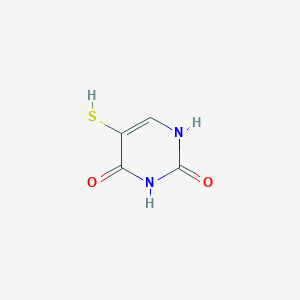
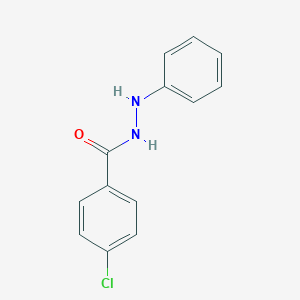
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
